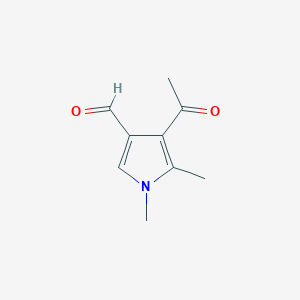
4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde is a heterocyclic organic compound with a pyrrole ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1,5-dimethylpyrrole with acetic anhydride and formylating agents. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis but optimized for efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions: 4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a precursor for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 4-Acetyl-1,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects involves interactions with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. Additionally, the pyrrole ring structure allows for interactions with enzymes and receptors, influencing biological activity.
類似化合物との比較
1H-Indole-3-carbaldehyde: Shares a similar aldehyde functional group but has an indole ring structure.
1-Cyanoacetyl-3,5-dimethylpyrazole: Contains a pyrazole ring and similar substituents but differs in the functional groups attached to the ring.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
4-acetyl-1,5-dimethylpyrrole-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO2/c1-6-9(7(2)12)8(5-11)4-10(6)3/h4-5H,1-3H3 |
InChIキー |
ZKCDQECYEKDVFW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CN1C)C=O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



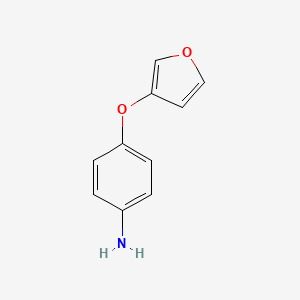
![5H-Oxazolo[3,2-A]pyridin-5-amine](/img/structure/B12875806.png)

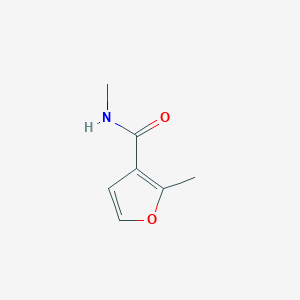
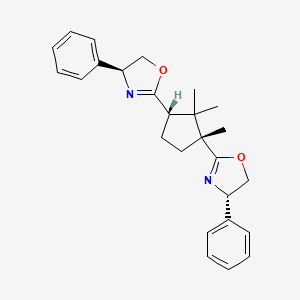

![4-Iodo-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12875841.png)
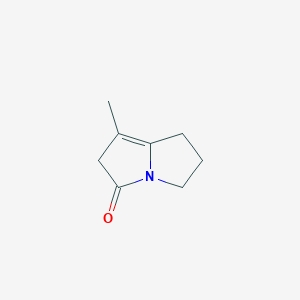
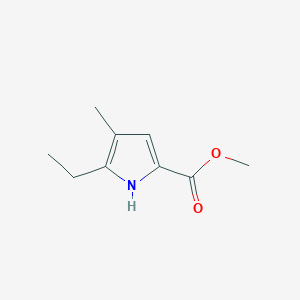

![5(2H)-Isoxazolone, 4-[(dimethylamino)methyl]-3-(4-methoxyphenyl)-](/img/structure/B12875864.png)


